molecular formula C19H19NO4 B1203357 4'-Hydroxypapaverine CAS No. 18813-60-0

4'-Hydroxypapaverine

Cat. No.: B1203357
CAS No.: 18813-60-0
M. Wt: 325.4 g/mol
InChI Key: NKHOXTRNHKKYSU-UHFFFAOYSA-N
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Description

4’-Hydroxypapaverine is a derivative of papaverine, an alkaloid found in the opium poppy (Papaver somniferum). This compound is known for its unique chemical structure and potential pharmacological properties. It is a member of the isoquinoline alkaloids and has been studied for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxypapaverine can be synthesized from papaverine hydrochloride. The general procedure involves dissolving papaverine in acetone and subjecting it to a microbiological reaction in a liquid media containing dextrose, yeast extract, dipotassium hydrogenphosphate, peptone, and sodium chloride. The reaction is carried out in a controlled environment, and the product is extracted using ethyl acetate .

Industrial Production Methods: Industrial production of 4’-Hydroxypapaverine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of advanced extraction and purification techniques ensures the production of high-quality 4’-Hydroxypapaverine suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxypapaverine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4’-Hydroxypapaverine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Hydroxypapaverine involves its interaction with various molecular targets. It is known to inhibit phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscles and vasodilation. Additionally, it may interact with calcium channels, further contributing to its pharmacological effects .

Comparison with Similar Compounds

4’-Hydroxypapaverine is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:

Properties

IUPAC Name

4-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-17-9-12(4-5-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHOXTRNHKKYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172162
Record name 4'-Hydroxypapaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18813-60-0
Record name 4'-Hydroxypapaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYLPAPAVERINE, 4'-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Hydroxypapaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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